molecular formula C23H16ClN B3348017 4-(4-Chlorophenyl)-2,6-diphenylpyridine CAS No. 1498-82-4

4-(4-Chlorophenyl)-2,6-diphenylpyridine

Cat. No. B3348017
CAS RN: 1498-82-4
M. Wt: 341.8 g/mol
InChI Key: OPZKEGSYQSVNLU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,6-diphenylpyridine (CDPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDPP is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C25H18ClN and a molecular weight of 377.87 g/mol. In

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyridine is not fully understood. However, it is believed that 4-(4-Chlorophenyl)-2,6-diphenylpyridine exerts its anticancer and antimicrobial effects by inhibiting the activity of specific enzymes and proteins. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to inhibit the activity of bacterial gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have various biochemical and physiological effects. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)-2,6-diphenylpyridine has several advantages for lab experiments. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is relatively easy to synthesize and is commercially available. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is also stable under normal laboratory conditions. However, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has several limitations for lab experiments. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is insoluble in water and requires the use of organic solvents for dissolution. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is also relatively expensive compared to other compounds used in scientific research.

Future Directions

There are several future directions for the use of 4-(4-Chlorophenyl)-2,6-diphenylpyridine in scientific research. 4-(4-Chlorophenyl)-2,6-diphenylpyridine could be further studied for its potential applications in cancer therapy. 4-(4-Chlorophenyl)-2,6-diphenylpyridine could also be further studied for its potential applications in antimicrobial therapy. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine could be further studied for its potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyridine and to identify potential side effects of 4-(4-Chlorophenyl)-2,6-diphenylpyridine.

Scientific Research Applications

4-(4-Chlorophenyl)-2,6-diphenylpyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to have antitumor activity in vivo. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have antimicrobial properties and has been shown to inhibit the growth of various bacterial strains.

properties

IUPAC Name

4-(4-chlorophenyl)-2,6-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKEGSYQSVNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348153
Record name 4-(4-Chlorophenyl)-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2,6-diphenylpyridine

CAS RN

1498-82-4
Record name 4-(4-Chlorophenyl)-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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